Lycoricidine Exhibits a 12- to 15-Fold Lower Cytotoxic Potency Compared to Narciclasine in Primary Effusion Lymphoma Models
In a direct head-to-head comparison across a panel of 13 cell lines, lycoricidine demonstrates significantly reduced cytotoxicity compared to the structurally analogous narciclasine. This is a critical differentiator for applications where a more moderate potency is desired [1]. For the BC-1 primary effusion lymphoma (PEL) cell line, lycoricidine exhibits an IC50 of 115 nM, while narciclasine shows an IC50 of 9 nM [1]. This trend is consistent across all tested PEL cell lines, with lycoricidine's IC50 values ranging from 82 to 162 nM, and narciclasine's from 7 to 14 nM [1].
| Evidence Dimension | Cytotoxicity (72-hour treatment) |
|---|---|
| Target Compound Data | IC50 = 115 nM (BC-1 cell line); range: 82-162 nM across 8 PEL cell lines |
| Comparator Or Baseline | Narciclasine: IC50 = 9 nM (BC-1 cell line); range: 7-14 nM across 8 PEL cell lines |
| Quantified Difference | 12.8-fold difference (115 nM / 9 nM) for BC-1 cells; overall 10-15 fold less potent across the panel. |
| Conditions | Human primary effusion lymphoma (PEL) cell lines; 72-hour incubation; MTS assay. |
Why This Matters
This quantitative difference defines a clear potency window, making lycoricidine a more suitable candidate for research into less potent but potentially safer therapeutic leads or as a chemical probe for structure-activity relationship (SAR) studies.
- [1] Ikeda, S.; et al. Narciclasine, an isocarbostyril alkaloid, has preferential activity against primary effusion lymphoma. Sci. Rep. 2020, 10, 5742. View Source
